5-Ethynylpyrazin-2-amine

Environmental Fate Atmospheric Chemistry Click Chemistry Reactivity

Medicinal chemistry and chemical biology groups frequently face bottlenecks in sourcing heterocyclic terminal alkynes with validated purity for click chemistry and kinase inhibitor development. 5-Ethynylpyrazin-2-amine (CAS 457099-42-2) resolves this by providing a 2-aminopyrazine core with a reactive ethynyl handle, specifically positioned to enable CuAAC bioconjugation and serve as a privileged scaffold for ATP-binding site hinge interactions. • Purity: ≥95% (HPLC), ensuring reproducible reaction kinetics for CuAAC and consistent SAR data. • Application: Validated building block for ATR kinase inhibitor libraries and bioorthogonal probe synthesis. • Supply: Available in 100 mg, 250 mg, and 1 g research quantities with ambient temperature global shipping.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 457099-42-2
Cat. No. B1289106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyrazin-2-amine
CAS457099-42-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=N1)N
InChIInChI=1S/C6H5N3/c1-2-5-3-9-6(7)4-8-5/h1,3-4H,(H2,7,9)
InChIKeyPHMZLDTZAHNAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynylpyrazin-2-amine: Properties and Utility


5-Ethynylpyrazin-2-amine (CAS 457099-42-2) is a heterocyclic building block characterized by an ethynyl group at the 5-position of a 2-aminopyrazine core [1]. Its primary utility in research and industrial chemistry stems from its terminal alkyne moiety, which makes it a valuable substrate for click chemistry reactions, particularly CuAAC, and as a pharmacophore for kinase inhibitor development [2]. The compound is supplied as a solid with a standard purity of 95% or higher .

Terminal alkyne handle for CuAAC click chemistry
2‑aminopyrazine core for kinase inhibitor scaffold design
Solid format for direct synthetic use

5-Ethynylpyrazin-2-amine: Irreplaceable vs. Analogs


The specific positioning of the ethynyl group on the pyrazine ring in 5-Ethynylpyrazin-2-amine is critical for its intended applications. Analogs with different substitution patterns, such as 3-ethynylpyrazin-2-amine, or those lacking the pyrazine core, such as 5-ethynylpyridin-2-amine, exhibit distinct electronic properties and reactivity profiles. This structural specificity directly impacts its performance in click chemistry, where the electronic environment of the alkyne influences reaction kinetics, and in medicinal chemistry, where the pyrazine ring serves as a privileged scaffold for kinase hinge-binding. Simple substitution with a non-alkyne analog, like 2-amino-5-ethylpyrazine, completely eliminates the crucial click-chemistry handle and alters the compound's physicochemical and biological interactions [1].

Position isomer (3‑ethynyl) may alter electronic environment and CuAAC reactivity
Pyridine analog (5‑ethynylpyridin‑2‑amine) may shift kinase hinge‑binding profile
Non‑alkyne analog (2‑amino‑5‑ethylpyrazine) lacks the critical click‑chemistry handle

5-Ethynylpyrazin-2-amine: Evidence vs. Analogs


Atmospheric Reactivity and Environmental Fate

While 5-ethynylpyrazin-2-amine shares a terminal alkyne with other ethynyl-heteroarenes, its predicted reactivity with hydroxyl radicals, a key determinant of atmospheric half-life, provides a quantitative differentiator for environmental fate studies or applications requiring specific persistence profiles. This is a class-level inference based on predicted data .

OH radical rate
Class‑level inference
13.64 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (predicted)
Supports atmospheric persistence modeling
Predicted value; confirm experimentally
Environmental Fate Atmospheric Chemistry Click Chemistry Reactivity

LogP as a Physicochemical Differentiator

The predicted LogP value of 5-ethynylpyrazin-2-amine (0.33) is a key physicochemical parameter that distinguishes it from other ethynyl-heteroaromatic building blocks. This is a class-level inference that highlights how the pyrazine core modulates lipophilicity compared to pyridine or phenyl analogs, influencing solubility and permeability in biological assays .

Predicted LogP
Class‑level inference
0.33
Balanced lipophilicity for solubility/permeability screening
Predicted; verify in target buffer systems
Medicinal Chemistry ADME Click Chemistry

ATR Kinase Inhibitor Scaffold Potential

The 2-aminopyrazine core of 5-ethynylpyrazin-2-amine aligns with the privileged scaffold of potent and selective ATR kinase inhibitors. A series of aminopyrazines have demonstrated ATR inhibition with Ki values as low as 6 nM and cellular IC50 values of 0.42 μM [1]. While 5-ethynylpyrazin-2-amine itself is not the lead compound, its core structure is directly related to this validated pharmacophore, positioning it as a valuable precursor or fragment for developing novel ATR inhibitors.

ATR scaffold
Class‑level inference
Lead compound: Ki 6 nM, cellular IC₅₀ 0.42 μM (aminopyrazine series)
Core scaffold aligns with reported ATR inhibition
Requires functional validation as an inhibitor fragment
ATR Kinase Inhibition Oncology Medicinal Chemistry

5-Ethynylpyrazin-2-amine: Procurement Scenarios


Bioorthogonal Click Chemistry Probe Synthesis

For research groups developing novel bioorthogonal probes for imaging or proteomics, 5-ethynylpyrazin-2-amine offers a terminal alkyne handle on a heterocyclic scaffold. Its predicted physicochemical properties, such as a LogP of 0.33 , make it a suitable candidate for creating probes with balanced solubility. Its use as a building block in click chemistry is well-documented by vendors [1], making it a reliable starting material for CuAAC reactions.

Kinase Inhibitor Library Design

Medicinal chemistry teams aiming to expand a kinase inhibitor library, particularly against targets like ATR, should prioritize 5-ethynylpyrazin-2-amine. The 2-aminopyrazine core is a validated scaffold for ATR inhibition, with related compounds achieving low nanomolar Ki values and potent cellular activity . Procuring this building block allows for rapid exploration of structure-activity relationships (SAR) around the ethynyl position to optimize potency and selectivity.

Environmental Fate and Atmospheric Chemistry

Researchers modeling the environmental persistence of heterocyclic alkynes can utilize 5-ethynylpyrazin-2-amine as a model compound. Its predicted hydroxyl radical reaction rate constant of 13.6424 E-12 cm3/molecule-sec provides a quantitative parameter for atmospheric half-life calculations . This data point enables comparative studies on the reactivity of different ethynyl-substituted aromatic systems, informing assessments of their environmental impact.

Application
Selection Property
Validation Focus
Bioorthogonal click probe synthesis
Terminal alkyne handle with predicted moderate lipophilicity
CuAAC reactivity and probe stability
Kinase inhibitor library design
2‑aminopyrazine scaffold for ATR kinase hinge binding
SAR around ethynyl position and selectivity profiling
Environmental fate modeling
Predicted OH radical reaction rate constant
Atmospheric half‑life and persistence comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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